molecular formula C8H11Cl2FN2 B13485747 3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Cat. No.: B13485747
M. Wt: 225.09 g/mol
InChI Key: CWWTZCVJLBSVPI-UHFFFAOYSA-N
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Description

3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2FN2. It is a fluorinated pyridine derivative, which is often used in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-azetidinylpyridine with a fluorinating agent. One common method is the use of fluorine gas or a fluorine-containing compound under controlled conditions to introduce the fluorine atom into the azetidine ring . The reaction conditions often require low temperatures and the presence of a catalyst to ensure the selective fluorination of the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various fluorinated pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .

Scientific Research Applications

3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.09 g/mol

IUPAC Name

3-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4,11H,5-6H2;2*1H

InChI Key

CWWTZCVJLBSVPI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CN=CC=C2)F.Cl.Cl

Origin of Product

United States

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